![molecular formula C24H37NO B1675493 Linoleylanilide CAS No. 19878-10-5](/img/structure/B1675493.png)
Linoleylanilide
Overview
Description
Linoleylanilide belongs to the class of organic compounds known as anilides . These are organic heterocyclic compounds derived from oxoacids RkE(=O)l(OH)m (l not 0) by replacing an OH group by the NHPh group or derivative formed by ring substitution .
Molecular Structure Analysis
Linoleylanilide has a chemical formula of C24H37NO . It is a fatty amide conjugate of linoleic acid and aniline . The InChI string for linoleylanilide is InChI=1S/C24H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23/h6-7,9-10,16-18,20-21H,2-5,8,11-15,19,22H2,1H3,(H,25,26)/b7-6-,10-9- .Scientific Research Applications
1. Impact on Human Health
Research suggests that compounds related to linoleylanilide, like conjugated linoleic acid (CLA), may offer several health benefits. Studies indicate potential roles in controlling body fat, enhancing immunity, and reducing inflammation. These benefits are supported by animal studies and clinical trials, highlighting the importance of linoleylanilide derivatives in health improvement areas (Pariza, 2004).
2. Effects on Lung Tissue
Linoleylanilide has been studied for its effects on lung tissue, particularly on Clara cells in mice. These studies provide insights into the potential impacts of linoleylanilide and its derivatives on lung health, including biotransformation capacity and morphological alterations in lung cells (Blanco et al., 1994).
3. Modulation of Lipid Metabolism
Research indicates that linoleylanilide can alter lipid metabolism in human polymorphonuclear leukocytes. This includes inducing the generation of arachidonic acid and inhibiting the synthesis of triacylglycerol. These findings are crucial for understanding how linoleylanilide influences human lipid metabolism (García Gil et al., 1983).
4. Nutritional and Metabolic Research in Pediatrics
Stable isotope techniques in nutritional and metabolic research in pediatrics have shown the importance of fatty acids like linoleic acid in studying fatty acid turnover and metabolic processes in infants. This highlights the potential of linoleylanilide-related compounds in pediatric research (Koletzko et al., 1998).
5. Potential in Cancer Prevention
Studies on conjugated linoleic acids, which are related to linoleylanilide, have shown significant potential in cancer prevention. This includes the suppression of mammary carcinogenesis in animal models, suggesting a potential role for linoleylanilide derivatives in cancer prevention and treatment (Ip et al., 1994).
6. Influence on Mammary Gland Morphogenesis
Research into conjugated linoleic acid has revealed its ability to alter mammary gland morphogenesis, which could reduce cancer risk. This suggests the relevance of linoleylanilide derivatives in influencing breast tissue development and possibly reducing breast cancer risk (Ip et al., 1999).
7. Antioxidant Properties
Studies have shown that compounds like melatonin, exhibiting antioxidant activity in a linoleic acid emulsion system, indicate the potential antioxidative properties of linoleylanilide and itsderivatives. These findings are significant for understanding the role of linoleylanilide in protecting against oxidative stress and lipid peroxidation, with implications for food preservation and health applications (Gulcin et al., 2002).
8. Role in Mammary Gland Development
Research on the morphological and biochemical status of the mammary gland influenced by conjugated linoleic acid provides insights into how linoleylanilide derivatives might affect breast tissue development. This includes changes in glandular density and proliferative activity, which may reduce susceptibility to cancer (Thompson et al., 1997).
9. Insights into Dietary Fatty Acids
Research on conjugated linoleic acid, a related compound to linoleylanilide, has provided comprehensive insights into the biological responses elicited by dietary fatty acids. This includes effects on growth, body composition, immune function, and disease prevention, highlighting the broader significance of linoleylanilide in nutritional and health sciences (O’Quinn et al., 2000).
10. Implications for Topical Drug Delivery Systems
Studies involving unsaturated fatty acids, including linoleic acid, in the design of nanovesicles for drug delivery highlight the potential of linoleylanilide derivatives in developing new topical treatments. This research points to the utility of these compounds in enhancing the efficacy and safety of pharmaceutical formulations (Cristiano et al., 2021).
properties
IUPAC Name |
(9Z,12Z)-N-phenyloctadeca-9,12-dienamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23/h6-7,9-10,16-18,20-21H,2-5,8,11-15,19,22H2,1H3,(H,25,26)/b7-6-,10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRLHSQAZLWVEE-HZJYTTRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
69833-20-1 | |
Record name | 9,12-Octadecadienamide, N-phenyl-, (Z,Z)-, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69833-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID501314819 | |
Record name | Linoleic acid anilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501314819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Linoleylanilide | |
CAS RN |
19878-10-5 | |
Record name | Linoleic acid anilide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19878-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Linoleylanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019878105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Linoleic acid anilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501314819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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